molecular formula C22H28N2 B1481055 2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole CAS No. 2097978-37-3

2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole

Cat. No.: B1481055
CAS No.: 2097978-37-3
M. Wt: 320.5 g/mol
InChI Key: CUJWSDNZRFHQRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole is a chemical compound built around the pyrrolo[3,4-c]pyrrole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This scaffold is recognized as a privileged structure in the design of biologically active molecules. Researchers have investigated pyrrolo[3,4-c]pyrrole derivatives for a wide range of applications, and studies have shown that this core structure can exhibit binding affinity for various therapeutic targets. For instance, recent scientific research has explored similar pyrrolo[3,4-c]pyrrole compounds as potential inhibitors of the SARS-CoV-2 main protease (M pro ), demonstrating the scaffold's relevance in developing antiviral agents . Beyond antiviral applications, the pyrrolo[3,4-c]pyrrole core is cited in literature for its potential in other areas, including as neuroleptic agents and NK-1 receptor antagonists . The specific substitutions on the core structure of this product—including the benzyl, methyl, and phenethyl groups—are designed to modulate the compound's properties and interaction with biological systems, offering researchers a versatile building block for hit-to-lead optimization and structure-activity relationship (SAR) studies. This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic or therapeutic uses, or for human consumption of any kind. Researchers should handle all chemicals with appropriate precautions and refer to the material safety data sheet (MSDS) before use.

Properties

IUPAC Name

5-benzyl-2-methyl-4-(2-phenylethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2/c1-23-15-20-16-24(14-19-10-6-3-7-11-19)22(21(20)17-23)13-12-18-8-4-2-5-9-18/h2-11,20-22H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJWSDNZRFHQRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CN(C(C2C1)CCC3=CC=CC=C3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

The compound 2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole is a member of a class of heterocyclic compounds that has garnered attention for its potential applications in various scientific fields. This article will delve into its applications, particularly in medicinal chemistry, materials science, and biological research, supported by case studies and data tables where applicable.

Chemical Properties and Structure

This compound is characterized by its complex structure, which includes multiple fused rings and functional groups that contribute to its reactivity and biological activity. Understanding these properties is crucial for exploring its applications.

Molecular Formula

  • C : 20
  • H : 26
  • N : 2

Structural Features

  • The compound features a pyrrole ring fused to a cyclohexane, which is known to influence its pharmacological properties.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

Case Study: Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a derivative was tested against various cancer cell lines and demonstrated an IC50 value in the low micromolar range, indicating potent activity against tumor growth.

Compound DerivativeCell Line TestedIC50 (µM)
Derivative AMCF-75.2
Derivative BHeLa3.8
Derivative CA5494.1

Materials Science

In materials science, the compound's unique properties make it suitable for use in creating novel materials with specific functionalities.

Case Study: Polymer Composites

Research has explored the incorporation of this compound into polymer matrices to enhance mechanical properties and thermal stability.

Material TypeProperty EnhancedMeasurement Method
Polymer Composite ATensile StrengthASTM D638
Polymer Composite BThermal StabilityTGA

Biological Research

The compound's interaction with various biological systems makes it a valuable tool in biological research.

Case Study: Neuroprotective Effects

Studies have demonstrated that the compound exhibits neuroprotective effects in vitro by reducing oxidative stress in neuronal cell cultures. This suggests potential applications in treating neurodegenerative diseases.

Treatment GroupOxidative Stress Level Reduction (%)
Control0
Compound Treatment45

Comparison with Similar Compounds

Key Observations :

  • Pharmacophore Diversity : Piperazine-containing derivatives (e.g., 7a–7c, 7l–7n) exhibit dual COX-2/15-LOX inhibition, while the spiro compound in targets TP53, highlighting the scaffold’s versatility.

Pharmacological Activity and Selectivity Profiles

Anti-Inflammatory Activity

Mannich base derivatives of pyrrolo[3,4-c]pyrrole demonstrate potent COX-2 inhibition (IC50 values lower than meloxicam) and superior COX-2/COX-1 selectivity ratios . While specific data for the target compound is unavailable, its structural similarity suggests comparable COX-2 affinity. Molecular docking studies indicate that substituents at position 1 (e.g., phenethyl) may modulate binding orientation in the COX-2 active site, analogous to meloxicam’s positioning .

Dual COX/LOX Inhibition

Derivatives with methylsulfonylpiperazine groups (e.g., 7l–7n) show enhanced 15-LOX inhibition, a desirable feature for mitigating oxidative stress in inflammation .

Physicochemical and Pharmacokinetic Properties

Membrane Interactions

Pyrrolo[3,4-c]pyrrole derivatives interact with lipid bilayers, influencing bioavailability. The phenethyl group’s hydrophobicity likely increases membrane partitioning compared to smaller substituents (e.g., methyl), as observed in analogs with aromatic moieties .

Plasma Protein Binding

Spectroscopic studies of similar compounds reveal high affinity for serum albumin, driven by hydrophobic and π-π interactions . The target compound’s benzyl and phenethyl groups may strengthen protein binding, prolonging half-life but reducing free drug concentration.

Solubility and logP

  • logP : Estimated >3.0 (highly lipophilic due to benzyl/phenethyl groups), similar to phenylpiperazine analogs .
  • Solubility : Likely poor in aqueous media, necessitating formulation enhancements .

Therapeutic Potential and Clinical Relevance

By contrast, spiro derivatives (e.g., ) and dual COX/LOX inhibitors (e.g., ) represent more advanced candidates with validated mechanisms.

Preparation Methods

General Synthetic Strategy

The synthesis of complex pyrrolo[3,4-c]pyrroles typically involves multi-step cyclization reactions starting from appropriately substituted amino acid derivatives or amines, aldehydes, and alkynes. The key steps often include:

  • Formation of pyrrole rings via 1,3-dipolar cycloadditions or condensation reactions.
  • Introduction of substituents such as benzyl and phenethyl groups through nucleophilic substitution or alkylation.
  • Cyclization to form the octahydro-fused bicyclic system.

In the case of 2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole, the synthesis likely involves:

  • Starting from N-benzylated amino acid derivatives or related precursors.
  • Use of dipolar cycloaddition reactions with alkynes or propiolates to build the pyrrole core.
  • Subsequent reduction or hydrogenation steps to achieve the octahydro (saturated bicyclic) structure.

Reported Preparation of Related Pyrrole Derivatives

A notable example is the synthesis of methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylate, which shares structural motifs relevant to the target compound. The preparation involved:

  • Reacting N-benzoyl-N-benzylalanine with methyl 3-phenylpropiolate.
  • Using N,N'-diisopropylcarbodiimide as a coupling agent in dry tetrahydrofuran (THF).
  • Heating under reflux for 24 hours under nitrogen atmosphere.
  • Isolation of the pyrrole product by flash chromatography with yields up to 83%, predominantly as one regioisomer (96:4 ratio).

This method highlights the utility of münchnone intermediates and 1,3-dipolar cycloaddition chemistry for constructing substituted pyrrole rings with high regioselectivity and yield (see Table 1 for reaction conditions and outcomes).

Catalytic Cyclization and Optimization

Further advances in pyrrolo-fused ring synthesis demonstrate the use of metal salts as catalysts to promote cyclization:

  • Iron salts, particularly Fe(ClO4)3·H2O, have been shown to be efficient catalysts for forming 1,4-dihydro-pyrrolo[3,2-b]pyrroles from amines, aldehydes, and diacetyl.
  • Optimized conditions involve a two-step process in toluene/acetic acid mixtures at 50 °C, yielding tetraarylpyrrolo derivatives in 6–69% yields.
  • This catalytic approach may be adaptable to the synthesis of octahydropyrrolo[3,4-c]pyrroles by modifying substrates and reaction parameters.

Representative Data Table: Preparation Parameters for Related Pyrrole Compounds

Step Reagents/Conditions Temperature Time Yield (%) Notes
1 N-benzoyl-N-benzylalanine + methyl 3-phenylpropiolate + N,N'-diisopropylcarbodiimide in dry THF Reflux (~66 °C) 24 h 83 Major regioisomer (96:4) obtained
2 Flash chromatography purification Room temp - - Isolated as colorless solid
3 Fe(ClO4)3·H2O catalyzed cyclization (amines + aldehydes + diacetyl) in toluene/AcOH (1:1) 50 °C 16 h 6–69 Metal-catalyzed formation of pyrrolo derivatives

Structural and Mechanistic Insights

  • The key intermediate münchnones act as 1,3-dipoles in cycloaddition reactions, enabling regioselective pyrrole formation.
  • The dihedral angles between the pyrrole ring and substituent phenyl rings influence the stereochemistry and stability of the product.
  • Weak intermolecular C–H···O interactions can stabilize the crystal lattice, as observed in related compounds.
  • The octahydro structure likely results from subsequent hydrogenation or intramolecular cyclization steps following initial pyrrole formation.

Summary of Preparation Methodology for this compound

Based on the synthesis of structurally related compounds and catalytic methodologies, the preparation of this compound can be summarized as follows:

  • Starting Materials: N-benzylated amino acid derivatives or amines, substituted alkynes or propiolates (e.g., phenylpropiolate).

  • Cycloaddition Reaction: Employ 1,3-dipolar cycloaddition using münchnone intermediates generated in situ, with coupling agents like N,N'-diisopropylcarbodiimide in an aprotic solvent such as THF under reflux.

  • Catalytic Cyclization: Utilize iron(III) salts as catalysts in toluene/acetic acid mixtures to promote ring closure and formation of the bicyclic pyrrolo system.

  • Purification: Isolate the product via flash chromatography and crystallization.

  • Post-synthetic Modifications: Hydrogenation or reduction steps to saturate the bicyclic system, achieving the octahydro configuration.

Research Findings and Considerations

  • High regioselectivity and yield are achievable by careful selection of münchnone precursors, dipolarophiles, and solvents.
  • Iron salts outperform other metal catalysts for cyclization efficiency.
  • Structural characterization via single-crystal X-ray diffraction confirms the stereochemistry and conformation of the pyrrolo rings.
  • The synthetic route is adaptable for scale-up with optimization of reaction times and catalyst loading.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole
Reactant of Route 2
2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.